4-Nitrophenyl 3-methyl-4-nitrobenzoate
Description
4-Nitrophenyl 3-methyl-4-nitrobenzoate is an aromatic ester compound featuring a benzoate core substituted with a methyl group at the 3-position and a nitro group at the 4-position, esterified to a 4-nitrophenyl moiety.
Properties
Molecular Formula |
C14H10N2O6 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
(4-nitrophenyl) 3-methyl-4-nitrobenzoate |
InChI |
InChI=1S/C14H10N2O6/c1-9-8-10(2-7-13(9)16(20)21)14(17)22-12-5-3-11(4-6-12)15(18)19/h2-8H,1H3 |
InChI Key |
MBWDBSATNNTEHA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of 4-nitrophenyl 3-methyl-4-nitrobenzoate with related esters:
Key Observations :
- Electron-withdrawing effects: The dual nitro groups in this compound and 4-nitrophenyl 4-nitrobenzoate enhance electrophilicity, making these compounds more reactive in hydrolysis or nucleophilic substitution compared to non-nitro analogs .
- Steric effects : The 3-methyl group in the target compound may hinder interactions in crystal packing or biological systems, as seen in methyl-substituted analogs .
Crystallographic and Supramolecular Features
- Hydrogen Bonding : Nitro and ester groups participate in hydrogen bonding, influencing crystal packing. For example, 4-nitrophenyl 4-bromobenzenesulfonate forms intermolecular S=O···H interactions .
- Graph Set Analysis : Etter’s graph theory predicts hydrogen-bonding patterns in nitro-aromatic crystals, suggesting similar motifs in the target compound .
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